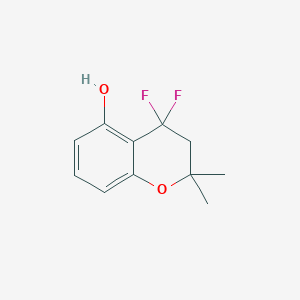
4,4-Difluoro-2,2-dimethylchroman-5-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4-Difluoro-2,2-dimethylchroman-5-ol is a synthetic organic compound belonging to the chroman family. Chromans are oxygen-containing heterocycles that are significant in medicinal chemistry due to their diverse biological activities. The presence of fluorine atoms in the structure enhances the compound’s stability and bioactivity, making it a valuable molecule for various scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-Difluoro-2,2-dimethylchroman-5-ol typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as substituted phenols and fluorinated reagents.
Reaction Conditions: The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production methods may involve large-scale synthesis using continuous flow reactors and optimized reaction conditions to ensure high yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
4,4-Difluoro-2,2-dimethylchroman-5-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Substitution reactions may involve reagents like halogens, acids, or bases under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction may produce alcohols.
Scientific Research Applications
4,4-Difluoro-2,2-dimethylchroman-5-ol has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, such as antimicrobial, antioxidant, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including its role as a drug candidate for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4,4-Difluoro-2,2-dimethylchroman-5-ol involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms enhances its binding affinity to target proteins, leading to modulation of biological activities. The compound may act as an enzyme inhibitor, receptor agonist, or antagonist, depending on its structure and the target pathway.
Comparison with Similar Compounds
Similar Compounds
4-Chromanone: A structurally related compound with a similar chroman backbone but without the fluorine atoms.
2,2-Dimethylchroman-4-one: Another related compound with a similar structure but lacking the fluorine atoms.
Flavanones: A class of compounds with a similar chroman structure but different functional groups.
Uniqueness
4,4-Difluoro-2,2-dimethylchroman-5-ol is unique due to the presence of fluorine atoms, which enhance its stability, bioactivity, and binding affinity to molecular targets. This makes it a valuable compound for various scientific and industrial applications.
Properties
Molecular Formula |
C11H12F2O2 |
|---|---|
Molecular Weight |
214.21 g/mol |
IUPAC Name |
4,4-difluoro-2,2-dimethyl-3H-chromen-5-ol |
InChI |
InChI=1S/C11H12F2O2/c1-10(2)6-11(12,13)9-7(14)4-3-5-8(9)15-10/h3-5,14H,6H2,1-2H3 |
InChI Key |
QXEKTBGUBFWRHE-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(C2=C(C=CC=C2O1)O)(F)F)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















